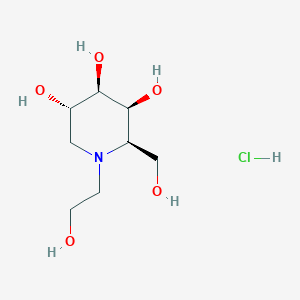
N-Methoxy-N-methyl-beta-D-glucopyranosylamine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-beta-D-glucopyranosylamine-13C6: is a stable isotope-labeled carbohydrate compound. It is a derivative of beta-D-glucopyranosylamine with a methoxy-methyl group attached to the nitrogen atom. This compound is often used in scientific research due to its isotopic labeling, which allows for tracing and studying biochemical pathways.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from beta-D-glucopyranosylamine
Industrial Production Methods: Large-scale production typically involves optimized chemical synthesis processes to ensure purity and yield. The use of stable isotopes like carbon-13 allows for precise labeling and tracking in various applications.
Types of Reactions:
Oxidation: The hydroxyl groups on the glucose ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert carbonyl groups to hydroxyl groups.
Substitution: The methoxy-methyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Reduced sugar derivatives.
Substitution: Various substituted glucosylamines.
Scientific Research Applications
Chemistry: The compound is used as a tracer in chemical studies to understand reaction mechanisms and pathways. Biology: It is employed in metabolic studies to track the fate of glucose in biological systems. Medicine: The isotopic labeling helps in drug development and pharmacokinetic studies. Industry: It is used in the food industry for tracing and quality control of carbohydrate-based products.
Mechanism of Action
The compound exerts its effects through its role as an intermediate in biochemical pathways. The isotopic labeling allows researchers to trace the compound's journey through various metabolic processes. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
Comparison with Similar Compounds
N-Methoxy-N-methyl-alpha-D-glucopyranosylamine-13C6: Similar structure but with alpha configuration.
N-Methoxy-N-methyl-beta-D-glucopyranosylamine-12C6: Same structure but with non-labeled carbon.
Uniqueness: The presence of the stable isotope carbon-13 in N-Methoxy-N-methyl-beta-D-glucopyranosylamine-13C6 makes it particularly useful for tracing and studying biochemical processes, which is not possible with non-labeled compounds.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C8H17NO6 |
|---|---|
Molecular Weight |
229.18 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[methoxy(methyl)amino](2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c1-9(14-2)8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1/i3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
CEYYBXHCZIZBGB-FNNWVNLMSA-N |
Isomeric SMILES |
CN([13C@H]1[13C@@H]([13C@H]([13C@@H]([13C@H](O1)[13CH2]O)O)O)O)OC |
Canonical SMILES |
CN(C1C(C(C(C(O1)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-amino-7,8-dihydropurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadeca-5,7-diynethioate](/img/structure/B15352769.png)
![2-[(2-Chlorophenoxy)methoxy]ethyl-trimethylsilane](/img/structure/B15352781.png)





![2-[3-(1-benzofuran-2-yl)phenyl]-5-hydroxy-1H-pyrimidin-6-one](/img/structure/B15352802.png)




